molecular formula C21H20N2O3S B5917577 N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide

N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide

Cat. No. B5917577
M. Wt: 380.5 g/mol
InChI Key: VBPYWZJJOUDQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as EPPB, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis. In recent years, EPPB has been investigated for its potential therapeutic applications in treating diabetes, obesity, and other metabolic disorders.

Mechanism of Action

N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide acts as a competitive inhibitor of PTP1B, binding to its catalytic site and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1) and other downstream signaling molecules. This leads to increased insulin signaling and glucose uptake in peripheral tissues, such as muscle and adipose tissue. This compound also inhibits the activation of several oncogenic signaling pathways, such as the epidermal growth factor receptor (EGFR) and the signal transducer and activator of transcription 3 (STAT3), which are regulated by PTP1B.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also reduces body weight and adiposity in obese mice, suggesting a potential role in treating obesity-related metabolic disorders. This compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, indicating a potential therapeutic application in cancer treatment.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is a potent and selective inhibitor of PTP1B, with minimal off-target effects. It has been extensively characterized in vitro and in vivo, making it a valuable tool for investigating the role of PTP1B in insulin signaling and glucose metabolism. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide research. One area of interest is the development of more potent and selective PTP1B inhibitors, which could have improved therapeutic efficacy and reduced toxicity compared to this compound. Another area of interest is the investigation of the role of PTP1B in other physiological and pathological processes, such as inflammation, neurodegeneration, and cardiovascular disease. Finally, the potential therapeutic applications of this compound in cancer treatment warrant further investigation, particularly in combination with other targeted therapies and immunotherapies.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide involves several steps, starting from the reaction of 4-ethoxyaniline with p-toluenesulfonyl chloride to obtain N-(4-ethoxyphenyl)p-toluenesulfonamide. This intermediate is then reacted with 4-nitrobenzenecarboximidoyl chloride to form N-(4-ethoxyphenyl)-N'-(4-nitrobenzenecarboximidoyl)p-toluenesulfonamide. Finally, reduction of the nitro group with iron powder in acetic acid gives the desired product, this compound.

Scientific Research Applications

N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively used in scientific research to investigate the role of PTP1B in insulin signaling and glucose metabolism. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. This compound has also been studied for its potential therapeutic applications in cancer, as PTP1B is overexpressed in many types of cancer cells and contributes to their growth and survival.

properties

IUPAC Name

N'-(benzenesulfonyl)-N-(4-ethoxyphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-2-26-19-15-13-18(14-16-19)22-21(17-9-5-3-6-10-17)23-27(24,25)20-11-7-4-8-12-20/h3-16H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPYWZJJOUDQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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